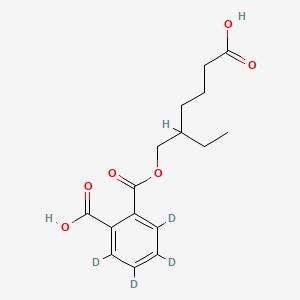
HSD17B13-IN-62-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HSD17B13-IN-62-d3 is a compound known for its inhibitory effects on the enzyme 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with the metabolism of steroids and is implicated in various liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) . The compound has shown potential in scientific research, particularly in the study of liver diseases.
Vorbereitungsmethoden
The synthesis of HSD17B13-IN-62-d3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring the purity and stability of the final product.
Analyse Chemischer Reaktionen
HSD17B13-IN-62-d3 undergoes various chemical reactions, including oxidation and reduction. The enzyme it inhibits, HSD17B13, is an NAD(P)H-dependent oxidoreductase, which means it participates in reactions that involve the transfer of electrons. Common reagents used in these reactions include NAD(P)H and various substrates like steroids . The major products formed from these reactions are typically oxidized or reduced forms of the substrates.
Wissenschaftliche Forschungsanwendungen
HSD17B13-IN-62-d3 is primarily used in scientific research related to liver diseases. It has been shown to inhibit the activity of HSD17B13, which is upregulated in patients with NAFLD and NASH . By inhibiting this enzyme, the compound helps in studying the progression of these diseases and evaluating potential therapeutic interventions. Additionally, it has applications in the study of steroid metabolism and the development of drugs targeting liver diseases .
Wirkmechanismus
The mechanism of action of HSD17B13-IN-62-d3 involves its binding to the active site of the HSD17B13 enzyme, inhibiting its activity. This enzyme is involved in the conversion of 17-ketosteroids to 17-hydroxysteroids, which are crucial for maintaining the balance between less potent and more potent forms of estrogens and androgens . By inhibiting this enzyme, this compound disrupts this balance, which can have therapeutic effects in conditions like NAFLD and NASH .
Vergleich Mit ähnlichen Verbindungen
HSD17B13-IN-62-d3 is unique in its high specificity and potency as an inhibitor of HSD17B13. Similar compounds include other inhibitors of the 17β-Hydroxysteroid dehydrogenase family, such as HSD17B1 and HSD17B2 inhibitors . this compound stands out due to its strong association with liver disease research and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C24H17Cl2F3N4O4 |
|---|---|
Molekulargewicht |
556.3 g/mol |
IUPAC-Name |
4,6-dichloro-5-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2F3N4O4/c1-11-7-8-15(32-22(35)16-9-14(25)20(34)21(26)31-16)18-19(11)30-12(2)33(23(18)36)10-13-5-3-4-6-17(13)37-24(27,28)29/h3-9,34H,10H2,1-2H3,(H,32,35)/i2D3 |
InChI-Schlüssel |
TUQNXIQURRVRBT-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C |
Kanonische SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



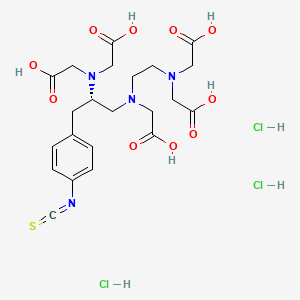
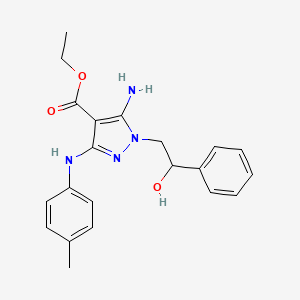
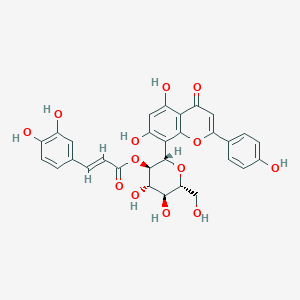
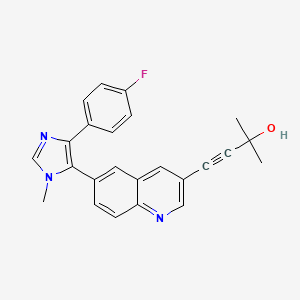
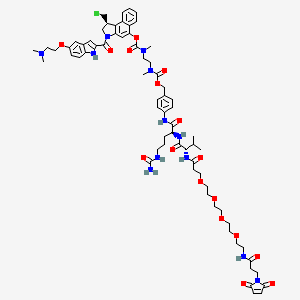
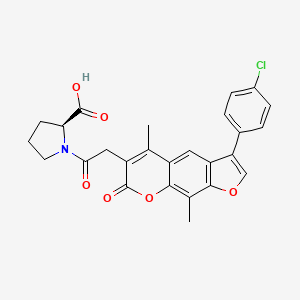
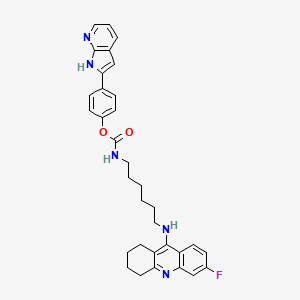
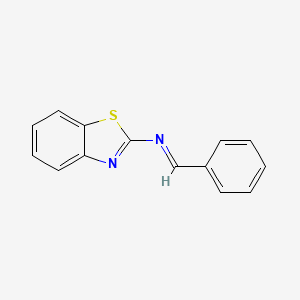
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
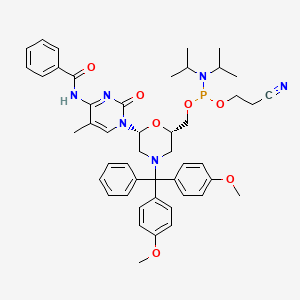
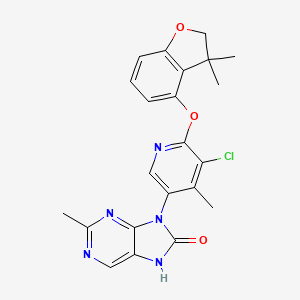
![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
